molecular formula C18H16N4OS B287313 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287313
M. Wt: 336.4 g/mol
InChI Key: VUTSYQMQLRWTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the family of triazolo-thiadiazole derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of certain enzymes that are involved in DNA repair. Additionally, it has been shown to inhibit the activity of certain transcription factors that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could be the development of new synthetic methods that increase the solubility of the compound in water. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and identify potential targets for drug development. Finally, studies could be conducted to evaluate the in vivo efficacy and toxicity of the compound.

Synthesis Methods

The synthesis of 3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl hydrazine with 2-benzylidene-1,3-thiazolidin-4-one, followed by cyclization with 2-chloroacetic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential use in various scientific applications. One of the major areas of research has been its use as an anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-23-15-9-7-14(8-10-15)12-17-21-22-16(19-20-18(22)24-17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

VUTSYQMQLRWTLC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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